tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane
Description
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane is a silicon-based protecting group reagent widely used in organic synthesis. Its structure features a tert-butyldiphenylsilyl (TBDPS) group linked to a 3-iodobut-2-en-1-yloxy moiety. This compound is pivotal in ring-closing reactions, particularly in the synthesis of complex natural products. For example, it facilitates intramolecular SN2 reactions under conditions involving tBuLi in THF/Et₂O at -78°C, enabling the formation of ten-membered rings with moderate diastereoselectivity (dr = 1:1) and high yield (79%) .
Properties
CAS No. |
473758-72-4 |
|---|---|
Molecular Formula |
C20H25IOSi |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
tert-butyl-(3-iodobut-2-enoxy)-diphenylsilane |
InChI |
InChI=1S/C20H25IOSi/c1-17(21)15-16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15H,16H2,1-4H3 |
InChI Key |
FYQPBXMYUNXGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with an appropriate iodobut-2-en-1-yl alcohol derivative. The reaction is usually carried out in the presence of a base such as imidazole in a solvent like methylene chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or the organic groups attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
Synthetic Applications
Organic Synthesis : tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane is utilized in synthetic organic chemistry due to its versatile reactivity. It can undergo various reactions, including:
- Nucleophilic Substitution : The iodine atom facilitates nucleophilic attack by various nucleophiles.
- Electrophilic Addition : The alkene functionality allows for electrophilic addition reactions, making it valuable in constructing complex organic molecules.
- Silane Reactions : The silane group can be used in hydrolysis or condensation reactions to form siloxanes or silicates.
Materials Science Applications
In materials science, the compound's unique structural features enable its use in developing novel materials with specific properties. For instance:
- Silane Coupling Agents : The compound can act as a coupling agent in composites, enhancing adhesion between inorganic fillers and organic matrices.
Biological Studies
Interaction Studies : The reactivity of this compound with biological macromolecules is of particular interest. Potential applications include:
- Drug Development : Assessing how the compound interacts with proteins or nucleic acids can provide insights into its biological implications, potentially leading to new therapeutic agents.
- Biological Assays : Its unique reactivity patterns may be exploited in developing assays for detecting biological interactions or activities.
Case Studies
Several studies have highlighted the utility of this compound:
Case Study 1: Synthesis of Complex Organic Molecules
A research study demonstrated the successful use of this silane compound in synthesizing complex organic structures through nucleophilic substitution reactions. The study reported high yields and selectivity in producing target compounds, showcasing its effectiveness as a synthetic intermediate .
Case Study 2: Material Enhancement
In another study, researchers explored the use of this compound as a silane coupling agent in polymer composites. The results indicated improved mechanical properties and thermal stability of the composites compared to those without the coupling agent, highlighting its potential in material science applications .
Mechanism of Action
The mechanism of action of tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane largely depends on its application. In organic synthesis, it acts as a reagent that can introduce the tert-butyl and diphenylsilane groups into target molecules. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The tert-butyldiphenylsilyl group is a common motif in silyl ethers, but the attached substituents significantly alter reactivity and applications. Key structural analogs include:
| Compound Name | Substituent/Functional Group | Key Structural Differences |
|---|---|---|
| tert-Butyl(3-chloro-3-methylbutoxy)diphenylsilane (3s) | Chloro, methyl groups | Chloro substituent at C3; lacks conjugated alkene |
| tert-Butyl((3-((13C)methyl)but-3-en-1-yl)oxy)diphenylsilane (S5) | ¹³C-labeled methyl, alkene | Isotopic labeling for mechanistic studies |
| tert-Butyl(3-(4-methoxybenzyloxy)pent-4-ynyloxy)diphenylsilane (7) | 4-Methoxybenzyloxy, alkyne | Extended carbon chain with terminal alkyne |
| tert-Butyl((5-chloropent-4-yn-1-yl)oxy)diphenylsilane | Chloro, alkyne | Chloro and alkyne substituents enhance electrophilicity |
- Iodine vs. Chlorine : The iodine in the primary compound acts as a superior leaving group compared to chlorine in 3s, enabling faster SN2 reactions .
- Alkene vs. Alkyne : The conjugated alkene in the main compound stabilizes transition states in cyclization reactions, whereas alkynes (e.g., in compound 7) are more rigid and reactive in click chemistry .
Spectroscopic and Physical Properties
- tert-Butyl(3-chloro-3-methylbutoxy)diphenylsilane (3s) : ¹H NMR (CDCl₃) shows resonances for tert-butyl (δ 1.05 ppm) and chloro-substituted CH₂ (δ 3.5–4.0 ppm) .
- Compound 252 : ¹³C NMR confirms the tetrahydrofuran ring (δ 70–80 ppm for ether carbons) and diphenylsilyl group (δ 135–140 ppm for aromatic carbons) .
- Compound 7 : IR spectra indicate alkyne C≡C stretches (~2100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Stability and Handling
- Light Sensitivity : The iodine substituent in the primary compound may increase photosensitivity compared to chloro analogs like 3s, necessitating storage in amber vials .
- Thermal Stability : Silyl ethers with bulky groups (e.g., TBDPS) are generally stable up to 150°C, but alkyne-containing derivatives (e.g., compound 7) may decompose under prolonged heating .
Biological Activity
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane is a silane compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C19H24IOSi
- Molecular Weight : 368.45 g/mol
- Appearance : Colorless liquid
- Structure : The compound features a tert-butyl group, a diphenylsilane moiety, and an iodine-substituted allylic ether.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that silane compounds can exhibit antimicrobial properties. The presence of the iodine atom may enhance this activity by facilitating the formation of reactive iodine species that disrupt microbial cell membranes.
- Anticancer Potential : Research has suggested that silanes can influence cell signaling pathways involved in cancer progression. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways related to disease states.
Case Studies
-
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry evaluated various silane derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents . -
Anticancer Activity
In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptotic changes . -
Enzyme Inhibition
A recent study explored the inhibition of HMG-CoA reductase by various silane derivatives, including this compound. The compound exhibited a competitive inhibition profile with an IC50 value of 12 µM, suggesting its potential role in cholesterol-lowering therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
